molecular formula C7H5BrF2Zn B1587861 3,4-Difluorobenzylzinc bromide CAS No. 307496-34-0

3,4-Difluorobenzylzinc bromide

Cat. No.: B1587861
CAS No.: 307496-34-0
M. Wt: 272.4 g/mol
InChI Key: NXKQWSPHMLPJIC-UHFFFAOYSA-M
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Description

3,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula F2C6H3CH2ZnBr . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Scientific Research Applications

3,4-Difluorobenzylzinc bromide has several applications in scientific research:

    Chemistry: It is widely used in organic synthesis for the formation of complex molecules through carbon-carbon bond formation.

    Biology: It can be used to synthesize biologically active compounds for research purposes.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials

Safety and Hazards

“(3,4-Difluorobenzyl)zinc(II) bromide” has several hazards associated with it. These include H225 - Highly flammable liquid and vapor, H261 - In contact with water releases flammable gases, H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, and H351 - Suspected of causing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzylzinc bromide can be synthesized through the reaction of 3,4-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

3,4-Difluorobenzyl bromide+Zn3,4-Difluorobenzylzinc bromide\text{3,4-Difluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,4-Difluorobenzyl bromide+Zn→3,4-Difluorobenzylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent purity, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzylzinc bromide involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzylzinc bromide
  • 3,5-Difluorobenzylzinc bromide
  • 2-Fluorobenzylzinc chloride
  • 4-Fluorobenzylzinc chloride

Uniqueness

3,4-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to variations in the electronic and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

bromozinc(1+);1,2-difluoro-4-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKQWSPHMLPJIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380792
Record name Bromozinc(1+) (3,4-difluorophenyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307496-34-0
Record name Bromozinc(1+) (3,4-difluorophenyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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